N-(3-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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Overview
Description
This would typically include the IUPAC name, other names, and the class of compounds it belongs to.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This includes the molecular formula, structural formula, and possibly the 3D structure. Techniques like X-ray crystallography, NMR, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Anticonvulsant Activity
One study discusses the discovery and evaluation of a potent metabolic inhibitor with significant anticonvulsant activity in animal models, highlighting the importance of chemical modifications to reduce metabolic N-acetylation for prolonged activity (Robertson et al., 1987).
Anticancer Applications
Another study presents the discovery of MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity and clinical trial promise as an anticancer drug (Zhou et al., 2008). This reflects the relevance of benzamide derivatives in oncological research.
Synthetic Methodology
Research on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides illustrates the synthetic utility of benzamide derivatives in generating complex heterocycles, potentially useful in drug discovery (Browne et al., 1981).
Antitubercular Scaffold
A study on the ultrasound-assisted synthesis of benzamide derivatives highlights their potential as anti-tubercular agents, demonstrating the application of these compounds in addressing infectious diseases (Nimbalkar et al., 2018).
Safety And Hazards
This involves studying the toxicity, environmental impact, and precautions needed when handling the compound.
Future Directions
This could involve potential applications, ongoing research, and areas that need further investigation.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-14(26)16-5-4-6-17(13-16)24-21(27)15-9-11-18(12-10-15)25-22(28)19-7-2-3-8-20(19)23(25)29/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOJESUGSDKSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
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